5-(4-fluorophenyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-(4-Fluorophenyl)-N~7~-[3-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a fluorophenyl group, a pyrazolyl group, and a triazolopyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N~7~-[3-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction under microwave irradiation.
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core is formed through the reaction of appropriate precursors under specific conditions, often involving cyclization reactions.
Coupling Reactions: The final step involves coupling the pyrazole ring with the triazolopyrimidine core and the fluorophenyl group under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, automated synthesis, and the use of high-throughput screening for reaction optimization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-N~7~-[3-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-(4-Fluorophenyl)-N~7~-[3-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on different biological pathways and its potential as a lead compound for drug development.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the mechanisms of action of similar compounds.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N~7~-[3-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl and pyrazole moieties but differs in the rest of its structure.
1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea: Another compound with a fluorophenyl and pyrazole structure, but with a thiourea group instead of the triazolopyrimidine core.
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-N~7~-[3-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide lies in its triazolopyrimidine core, which imparts distinct biological activities and chemical properties compared to other similar compounds. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16FN7O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-(3-pyrazol-1-ylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C18H16FN7O/c19-14-5-3-13(4-6-14)15-11-16(26-18(24-15)21-12-23-26)17(27)20-7-1-9-25-10-2-8-22-25/h2-6,8,10-12H,1,7,9H2,(H,20,27) |
InChI Key |
BSAKZOHGIFAAHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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